molecular formula C10H15ClN2O2 B2944463 2-Tert-butyl-5-nitroaniline hydrochloride CAS No. 2375267-75-5

2-Tert-butyl-5-nitroaniline hydrochloride

Cat. No.: B2944463
CAS No.: 2375267-75-5
M. Wt: 230.69
InChI Key: UUKXJVNFBJYHGQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-nitroaniline hydrochloride is an organic compound with the molecular formula C10H14N2O2·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a nitro group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-nitroaniline hydrochloride typically involves the nitration of tert-butylaniline. The reaction is carried out by treating tert-butylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The nitration reaction is carefully monitored, and the product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and methanol as a solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-Tert-butyl-5-aminoaniline.

    Substitution: Halogenated derivatives of 2-Tert-butyl-5-nitroaniline.

Scientific Research Applications

2-Tert-butyl-5-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-nitroaniline
  • 2-Tert-butyl-6-nitroaniline
  • 2-Tert-butyl-5-chloroaniline

Uniqueness

2-Tert-butyl-5-nitroaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and nitro groups influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-5-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11;/h4-6H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKXJVNFBJYHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-75-5
Record name 2-tert-butyl-5-nitroaniline hydrochloride
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